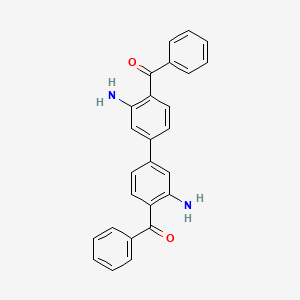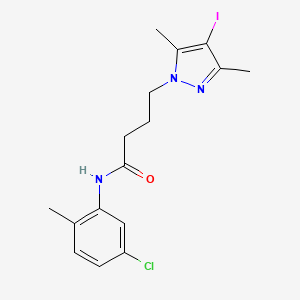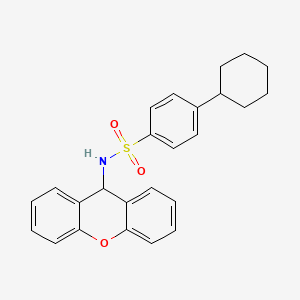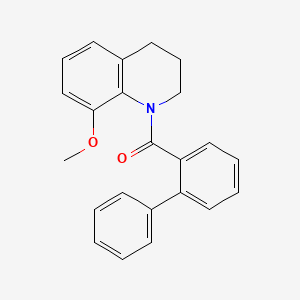
(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) is an organic compound with the molecular formula C26H20N2O2 This compound is characterized by the presence of two amino groups attached to a biphenyl structure, which is further connected to two phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) typically involves the reaction of 3,3’-diaminobiphenyl with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products Formed
Oxidation: Formation of (3,3’-dinitrobiphenyl-4,4’-diyl)bis(phenylmethanone).
Reduction: Formation of (3,3’-diaminobiphenyl-4,4’-diyl)bis(phenylmethanol).
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
(3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of carbonyl groups.
(3,3’-Dinitrobiphenyl-4,4’-diyl)bis(phenylmethanone): Similar structure but with nitro groups instead of amino groups.
Uniqueness
(3,3’-Diaminobiphenyl-4,4’-diyl)bis(phenylmethanone) is unique due to the presence of both amino and carbonyl groups, which allows it to participate in a wide range of chemical reactions. Its biphenyl structure also provides rigidity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C26H20N2O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2 |
Clave InChI |
FMSMPVMYWWHTAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11484199.png)
![4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484201.png)
![2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11484212.png)
![Ethyl (2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11484217.png)

![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile](/img/structure/B11484230.png)
![1-{5-[(3,4-dimethoxyphenyl)amino]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11484233.png)

![7-[4-(cyclohexyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484243.png)
![7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484250.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)
![Propanamide, 2,2-dimethyl-N-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-](/img/structure/B11484271.png)
![2-hydroxy-1-(4-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484274.png)

